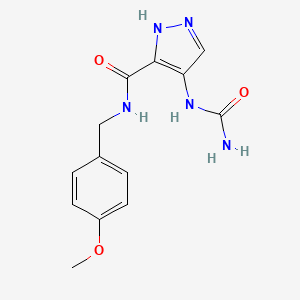![molecular formula C9H14N2O2S B2566185 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide CAS No. 877825-84-8](/img/structure/B2566185.png)
1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It is a product used for proteomics research applications .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2O2S.ClH/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10;/h2-5,11H,6-7,10H2,1H3;1H . This indicates the presence of a sulfonamide group linked to a benzene ring, with a methyl group attached to the nitrogen atom of the sulfonamide. Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.28 and appears as a powder . It is stored at room temperature .Scientific Research Applications
Crystal Structure and Molecular Dynamics
A study by Higgs et al. (2002) focuses on the crystal structure of N-methylmethanesulfonamide, highlighting its conformation at low temperatures. This research provides insight into the molecular dynamics and structural characteristics of sulfonamide derivatives, which can be crucial for understanding their interactions in various chemical and biological contexts (Higgs, Parkin, Parsons, & Tasker, 2002).
Pharmaceutical Chemistry and Antiviral Activity
Khoma et al. (2019) synthesized and evaluated the antioxidant and anti-influenza activity of various aminomethanesulfonic acids, including derivatives of N-methylmethanesulfonamide. Their work illustrates the potential of these compounds in developing treatments against influenza virus strains, highlighting their relevance in medicinal chemistry and pharmacology (Khoma et al., 2019).
Solubility and Transfer Free Energies
Research by Taha and Lee (2010) investigates the solubilities and transfer free energies of various buffers, including derivatives related to aminomethanesulfonamide. This study contributes to our understanding of how these compounds behave in different solvent systems, which is essential for their application in chemical synthesis and pharmaceutical formulations (Taha & Lee, 2010).
Synthesis and Application in Organic Chemistry
The synthesis of substituted phenyl 2-aminopyridine-3-sulfonates by Fischer and Troschütz (2003) explores the pharmaceutical and medicinal interest of these compounds. Their work underscores the importance of sulfonamide derivatives in developing new therapeutic agents, providing a basis for further research in drug discovery (Fischer & Troschütz, 2003).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) demonstrate the application of biocatalysis using Actinoplanes missouriensis in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This innovative approach offers a viable alternative for producing metabolites for structural characterization and pharmacokinetic studies, advancing the field of drug metabolism (Zmijewski et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPYDOKYHSAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877825-84-8 |
Source


|
| Record name | 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



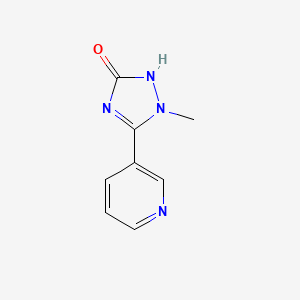

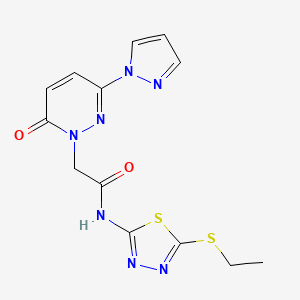
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
![6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2566111.png)
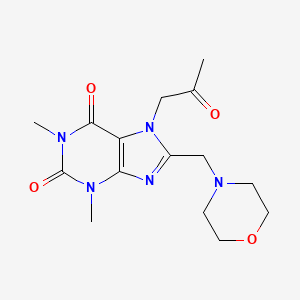

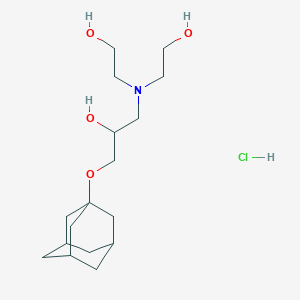
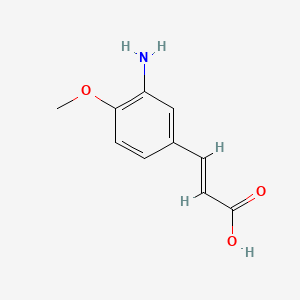
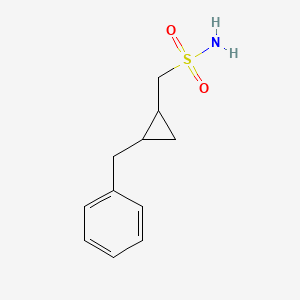
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)
